molecular formula C10H11NS B1467929 1-(2-Thienyl)cyclopentanecarbonitrile CAS No. 59397-14-7

1-(2-Thienyl)cyclopentanecarbonitrile

Cat. No. B1467929
CAS RN: 59397-14-7
M. Wt: 177.27 g/mol
InChI Key: MAQLQBVPHNMFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C10H11NS and a molecular weight of 177.27 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 1-(2-Thienyl)cyclopentanecarbonitrile consists of a cyclopentane ring attached to a carbonitrile group and a thiophene ring . The exact 3D structure would require more advanced analysis tools.

Scientific Research Applications

  • Synthesis and Development of Heterocyclic Compounds : Kisel, Kostyrko, and Kovtunenko (2002) demonstrated the synthesis of 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a precursor in the development of various heterocyclic compounds including spirocyclic systems and isoquinolines. This research contributes to the understanding of complex organic synthesis processes and the creation of novel heterocyclic compounds (Kisel, Kostyrko, & Kovtunenko, 2002).

  • Antineoplastic Properties : Schaller et al. (2021) explored the antineoplastic efficacy of 2-(thien-2-yl)-acrylonitriles, closely related to 1-(2-Thienyl)cyclopentanecarbonitrile, in hepatoma models. They discovered that certain derivatives exhibit significant inhibition of hepatoma cell proliferation, highlighting potential therapeutic applications in cancer treatment (Schaller et al., 2021).

  • Optoelectronic and Photochromic Properties : Li, Li, Liu, and Zhang (2017) studied the optoelectronic properties of a diarylethene derivative involving 1-(2-Thienyl)cyclopentanecarbonitrile. Their research focused on photochromic and kinetics experiments, contributing to the development of materials with potential applications in optoelectronics and data storage (Li, Li, Liu, & Zhang, 2017).

  • Electrochromism in Photochromic Compounds : Peters and Branda (2003) reported both photochromic and electrochromic properties in derivatives of 1,2-bis(3-thienyl)cyclopentene. This study is significant for understanding the dual photochromic and electrochromic behaviors, which could be beneficial in developing smart materials and responsive technologies (Peters & Branda, 2003).

  • Bio-Imaging and Anticancer Activity : Gayathri et al. (2014) synthesized meso-substituted thienyl BODIPY analogues for cellular bio-imaging and evaluated their anticancer activity. This research highlights the potential of 1-(2-Thienyl)cyclopentanecarbonitrile derivatives in theranostic applications for cancer diseases (Gayathri et al., 2014).

properties

IUPAC Name

1-thiophen-2-ylcyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLQBVPHNMFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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